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molecular formula C12H8O2 B176198 4-Dibenzofuranol CAS No. 19261-06-4

4-Dibenzofuranol

Cat. No. B176198
M. Wt: 184.19 g/mol
InChI Key: ZYGJIKIEQYYOKG-UHFFFAOYSA-N
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Patent
US08263648B2

Procedure details

To a solution of dibenzofuran (50 g, 0.29 mol) in 1000 ml dry diethyl ether and N,N,N′,N′-tetramethylethane-1,2-diamine (70 ml, 0.43 mol) (TMEDA), 1.6M BuLi (235 ml, 0.32 mol) in hexanes was added with stirring under Nitrogen. The mixture was refluxed for 1 hour (yellow precipitate) and then cooled to 0° C. Tributyl borate (120 ml, 0.43 mol) was added until the precipitate disappeared. The reaction mixture is allowed to reach room temperature. After cooling again to 0° C., 125 ml of 30% hydrogen peroxide (H2O2) solution was added drop wise with vigorous stirring (light yellow precipitate). This mixture was refluxed for 1.5 hours, then cooled to 0° C. and acidified with 5M HCl. The organic phase was washed with cold 10% sodium sulphite solution and extracted with 2M sodium hydroxide. The combined aqueous extract was acidified, extracted with ethyl acetate and dried on sodium sulfate. Evaporation gave an orange oil which was filtered and isolated by column chromatography eluting with 15% ethyl acetate/hexane, yielding the product dibenzofuran-4-ol as an off-white solid. Yield 44 g (81%) 1H-NMR (300 MHz, CDCl3) 7.95 (d, J=7.5, 1H); 7.60 (d, J=8.4, 1H); 7.53 (dd, J=7.8, 1H); 7.48 (t, J=8.4, 1.2, 1H); 7.36 (t, J=7.5, 1.2, 1H); 7.23 (t, J=7.8, 1H); 7.03 (dd, J=8.1, 1.0, 1H); 5.50 (s, OH)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.CN(C)CCN(C)C.[Li]CCCC.B(OCCCC)(OCCCC)[O:28]CCCC.OO.Cl>C(OCC)C>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[C:4]([OH:28])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Name
Quantity
70 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
235 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under Nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour (yellow precipitate)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling again to 0° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring (light yellow precipitate)
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The organic phase was washed with cold 10% sodium sulphite solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave an orange oil which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
isolated by column chromatography
WASH
Type
WASH
Details
eluting with 15% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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